L-天冬酰胺-15N2(一水合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

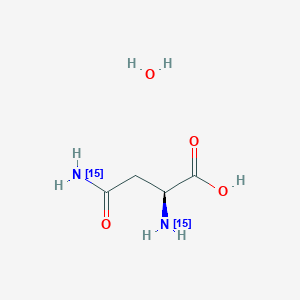

(2S)-2,4-Bis(15N)(azanyl)-4-oxobutanoic acid;hydrate is a useful research compound. Its molecular formula is C4H10N2O4 and its molecular weight is 152.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S)-2,4-Bis(15N)(azanyl)-4-oxobutanoic acid;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2,4-Bis(15N)(azanyl)-4-oxobutanoic acid;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物化学研究

L-天冬酰胺-15N2 一水合物是一种天然存在的蛋白ogenic 氨基酸 . 它在生物化学研究中用于生产治疗性重组蛋白和单克隆抗体 .

细胞培养系统

该化合物用于生物制造细胞培养系统 . 它在某些类型细胞培养的生长和维持中发挥着至关重要的作用。

蛋白质生物合成

L-天冬酰胺-15N2 一水合物用于蛋白质的生物合成 . 它是生物体中蛋白质形成的必需成分。

大脑发育和功能

该化合物是大脑发育和功能所必需的 . 它在维持神经元的健康和功能中起着关键作用。

鸟氨酸脱羧酶活性的增强

L-天冬酰胺已被证明可以增强培养的人结肠腺癌 Caco-2 细胞和培养的 IEC-6 肠上皮细胞中的鸟氨酸脱羧酶活性 .

孢子萌发

在 L-天冬酰胺存在的情况下,枯草芽孢杆菌的孢子萌发有所增加 . 这表明它在微生物学研究和应用中的潜在用途。

作用机制

Target of Action

L-Asparagine-15N2 (monohydrate), also known as (2S)-2,4-Bis(15N)(azanyl)-4-oxobutanoic acid;hydrate or L-Asparagine-15N2 monohydrate, primarily targets the asparagine synthase enzyme . This enzyme plays a crucial role in the metabolism of toxic ammonia in the body .

Mode of Action

The mode of action of L-Asparagine-15N2 (monohydrate) involves its interaction with asparagine synthase. The enzyme attaches ammonia to aspartic acid in an amidation reaction . Asparagine, a non-essential amino acid, is also used as a structural component in many proteins .

Biochemical Pathways

The primary biochemical pathway affected by L-Asparagine-15N2 (monohydrate) is the metabolic control of cell functions in nerve and brain tissue . This compound plays a significant role in the metabolism of toxic ammonia in the body .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of L-Asparagine-15N2 (monohydrate)'s action is the control of metabolic functions in nerve and brain tissue . It is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase .

Action Environment

The action environment of L-Asparagine-15N2 (monohydrate) is primarily within the body’s cells, particularly those in nerve and brain tissue

属性

IUPAC Name |

(2S)-2,4-bis(15N)(azanyl)-4-oxobutanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i5+1,6+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-SQHSRYIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)[15NH2])C(=O)[15NH2].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583862 |

Source

|

| Record name | L-(~15~N_2_)Asparagine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287484-32-6 |

Source

|

| Record name | L-(~15~N_2_)Asparagine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)